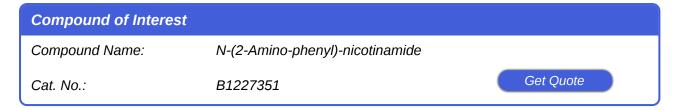


N-(2-Amino-phenyl)-nicotinamide Analogs: A Comparative Guide to Structure-Activity Relationships

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For Researchers, Scientists, and Drug Development Professionals

The **N-(2-Amino-phenyl)-nicotinamide** scaffold has emerged as a versatile pharmacophore, yielding derivatives with a range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, with a focus on their antifungal and kinase inhibitory properties. Experimental data from published studies are summarized to facilitate the rational design of new and more potent therapeutic agents.

Antifungal Activity: Targeting Fungal Cell Wall Integrity

A significant area of investigation for **N-(2-Amino-phenyl)-nicotinamide** derivatives has been their potential as antifungal agents. These compounds often target the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins, which are crucial for the integrity of the fungal cell wall.[1]

Structure-Activity Relationship Summary

The antifungal activity of 2-aminonicotinamide derivatives is significantly influenced by the nature and position of substituents on the phenyl ring and the linker between the nicotinamide and the phenyl moiety.



Compound ID	R Group (Substitution on Phenyl Ring)	Linker Modification	Target Organism	MIC (μg/mL)
Series 1	Н	-	Candida albicans	>64
16g	3-isopropyl	-	Candida albicans SC5314	0.25[2][3][4]
16i	2-isopropyl	-	Candida albicans	>64[4]
16j	4-isopropyl	-	Candida albicans	0.5[4]
Series 2	Н	Thiophen-2- ylmethyl	Candida albicans	-
11 g	2- fluorophenylamin omethyl (on thiophene)	Thiophen-2- ylmethyl	Candida albicans	0.0313[1]
11h	3- fluorophenylamin omethyl (on thiophene)	Thiophen-2- ylmethyl	Candida albicans	0.0313[1]

Key SAR Insights for Antifungal Activity:

- Amino Group at C2 of Nicotinamide: The 2-amino group on the nicotinamide core is crucial for antifungal activity.
- Substitution on the Phenyl Ring: The position of substituents on the N-phenyl ring is critical. For instance, an isopropyl group at the meta-position (16g) confers potent activity, while moving it to the ortho-position (16i) leads to a complete loss of activity.[4] Para-substitution (16j) is better tolerated than ortho-substitution but results in a slight decrease in potency compared to the meta-position.[4]
- Linker Modification: Introducing a thiophene ring as part of the linker and further substitution on the thiophene ring can significantly enhance antifungal potency, as seen in compounds



11g and 11h.[1]

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Assay):

The minimum inhibitory concentration (MIC) of the compounds against various fungal strains is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

- Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in culture medium to achieve a final inoculum concentration of approximately 0.5 × 10³ to 2.5 × 10³ cells/mL.
- Drug Dilution: Compounds are dissolved in dimethyl sulfoxide (DMSO) and serially diluted in a 96-well microtiter plate using the appropriate culture medium to obtain a range of final concentrations.
- Incubation: The prepared fungal inoculum is added to each well of the microtiter plate containing the diluted compounds. The plates are incubated at 35°C for 24-48 hours.
- MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the drug-free control well.
 [5][6] For some fungi, the MIC80, the concentration that inhibits 80% of growth, is determined by spectrophotometric reading.[1]

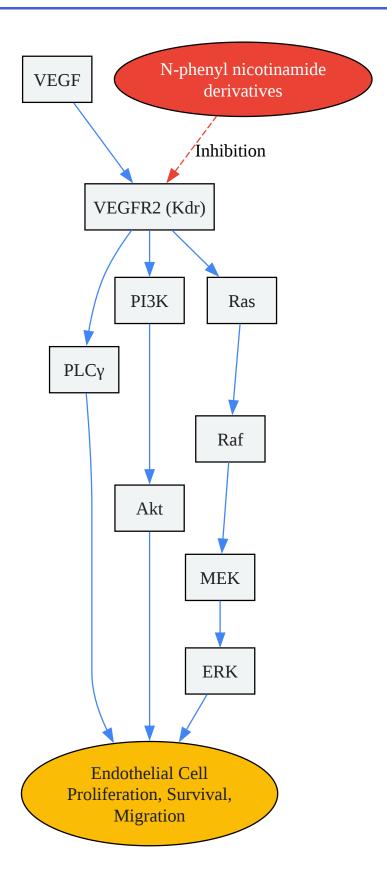
Signaling Pathway

The antifungal activity of many **N-(2-Amino-phenyl)-nicotinamide** derivatives is attributed to the inhibition of the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway. This pathway is essential for anchoring proteins to the fungal cell wall.

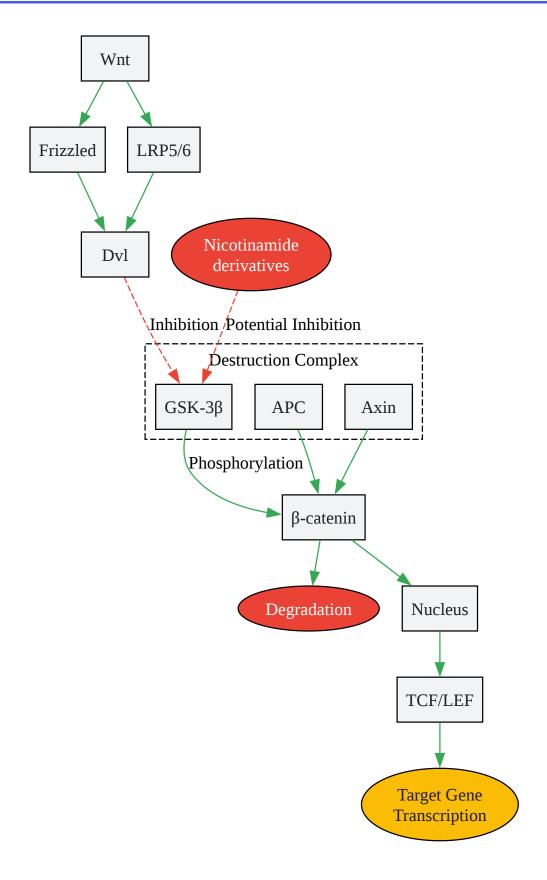












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- To cite this document: BenchChem. [N-(2-Amino-phenyl)-nicotinamide Analogs: A Comparative Guide to Structure-Activity Relationships]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1227351#n-2-amino-phenyl-nicotinamide-structure-activity-relationship-sar-studies]

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